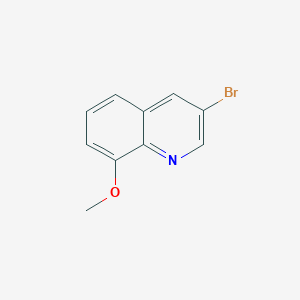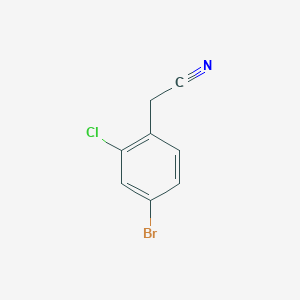![molecular formula C11H20N2O4 B1373961 4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid CAS No. 851882-93-4](/img/structure/B1373961.png)
4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid
描述
4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
作用机制
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine from unwanted reactions during synthesis, and can be removed later under acidic conditions .
Biochemical Pathways
The protection and deprotection of amines by the boc group can play a crucial role in the synthesis of complex organic molecules, including pharmaceuticals .
Result of Action
The use of the boc group for amine protection is a key step in many organic synthesis processes .
Action Environment
The action of 4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid, like many other organic compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other reactive species . For instance, the addition and removal of the BOC group are carried out under specific conditions of temperature and pH .
生化分析
Biochemical Properties
4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including proteases and peptidases, due to its structural resemblance to peptide substrates. The tert-butoxycarbonyl (Boc) group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection under specific conditions . The interactions between this compound and enzymes are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate catalysis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group can be selectively removed under acidic conditions, exposing the active site of the molecule for interaction with target enzymes or receptors . This deprotection mechanism is crucial for the compound’s activity, as it allows for precise control over its biochemical interactions. Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the context of its use, by binding to the active site or allosteric sites of enzymes and altering their activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo hydrolysis, leading to the gradual loss of the Boc protective group and subsequent changes in its biochemical activity . Long-term studies have shown that the compound remains relatively stable under controlled conditions, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental setup.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing significant harm to the organism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid typically involves the protection of the amine group on the piperazine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow microreactor systems, which offer more efficient and sustainable production compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better reproducibility.
化学反应分析
Types of Reactions
4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for the removal of the Boc group.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amine, which can be further functionalized, and various coupled products depending on the specific reagents and conditions used.
科学研究应用
4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: In the synthesis of biologically active molecules and as an intermediate in drug development.
Industry: In the production of fine chemicals and as a building block for more complex molecules.
相似化合物的比较
Similar Compounds
N-tert-Butoxycarbonyl (N-Boc) amines: These compounds also feature the Boc protecting group and are used for similar purposes in organic synthesis.
Carbobenzoxy (Cbz) protected amines: These compounds use a different protecting group but serve a similar function in protecting amine groups during synthesis.
Uniqueness
4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a piperazine ring and a carboxylic acid group. This combination allows for versatile applications in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
属性
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)8(7-13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZNEKDBBGXKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851882-93-4 | |
| Record name | 4-[(tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

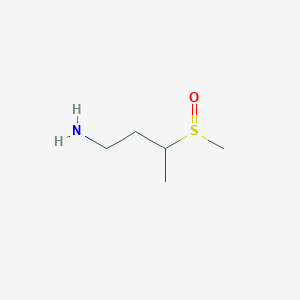
![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)
![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)
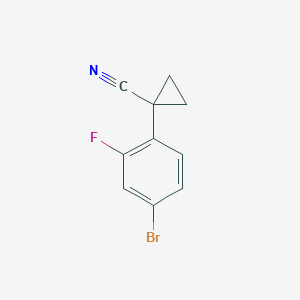
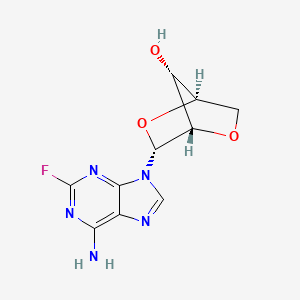

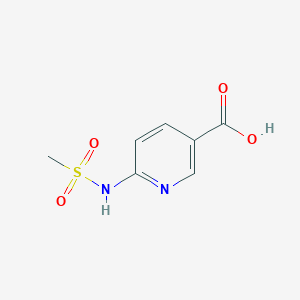
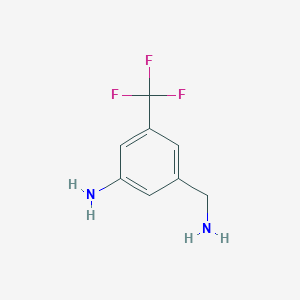
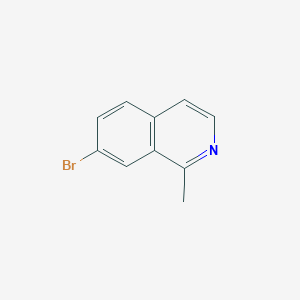
![1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane](/img/structure/B1373897.png)
